molecular formula C10H19NO3 B7809729 tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Cat. No.: B7809729
M. Wt: 201.26 g/mol
InChI Key: TUTGTZBYOSJTAL-UHFFFAOYSA-N
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Description

Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which in turn is connected to a tetrahydrofuran-2-ylmethyl group. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate typically involves the reaction of tetrahydrofuran-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of automated systems and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carbamate oxide.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carbamate oxide derivatives.

  • Reduction: Amines.

  • Substitution: Substituted carbamates.

Scientific Research Applications

Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate has several applications in scientific research:

  • Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.

  • Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

  • Tert-Butyl (ethyl)carbamate: Similar in structure but with an ethyl group instead of tetrahydrofuran-2-ylmethyl.

  • Tert-Butyl (propyl)carbamate: Similar in structure but with a propyl group instead of tetrahydrofuran-2-ylmethyl.

  • Tert-Butyl (butyl)carbamate: Similar in structure but with a butyl group instead of tetrahydrofuran-2-ylmethyl.

Uniqueness: Tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts specific chemical and physical properties that are not found in the other similar compounds. This group can enhance the compound's reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

tert-butyl N-(oxolan-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGTZBYOSJTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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